molecular formula C6H11ClN2O2 B2708414 (3As,7aR)-3a,4,5,6,7,7a-hexahydro-1H-[1,3]oxazolo[5,4-c]pyridin-2-one;hydrochloride CAS No. 1588503-31-4

(3As,7aR)-3a,4,5,6,7,7a-hexahydro-1H-[1,3]oxazolo[5,4-c]pyridin-2-one;hydrochloride

Cat. No. B2708414
CAS RN: 1588503-31-4
M. Wt: 178.62
InChI Key: HXBYZXJNGQBZAE-JBUOLDKXSA-N
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Description

“(3As,7aR)-3a,4,5,6,7,7a-hexahydro-1H-[1,3]oxazolo[5,4-c]pyridin-2-one;hydrochloride” is a chemical compound with the molecular formula C6H10N2O2 . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10N2O2.ClH/c9-6-8-4-3-7-2-1-5(4)10-6;/h4-5,7H,1-3H2,(H,8,9);1H/t4-,5+;/m0./s1 . This indicates the presence of a chlorine atom (Cl), a hydroxyl group (OH), and an oxazolo[5,4-c]pyridin-2-one ring in the structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 178.62 . It is a solid at room temperature .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The oxazolo[5,4-c]pyridine scaffold serves as a pharmacophore for designing novel compounds. Researchers have explored its potential as a structural element in kinase inhibitors, VEGFR-2 inhibitors, EDG-1 inhibitors, and ACC2 protein modulators. Additionally, it has been investigated for its immunosuppressive and antiviral properties .

Ionic Liquids and Catalysis

Pyridinium salts, including this compound, play a crucial role in the development of pyridinium-based ionic liquids. These ionic liquids find applications in green chemistry, catalysis, and separation processes. Their unique properties, such as tunable solubility and thermal stability, make them valuable in various chemical transformations .

properties

IUPAC Name

(3aS,7aR)-3a,4,5,6,7,7a-hexahydro-1H-[1,3]oxazolo[5,4-c]pyridin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2.ClH/c9-6-8-4-1-2-7-3-5(4)10-6;/h4-5,7H,1-3H2,(H,8,9);1H/t4-,5+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBYZXJNGQBZAE-JBUOLDKXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1NC(=O)O2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]2[C@@H]1NC(=O)O2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3As,7aR)-3a,4,5,6,7,7a-hexahydro-1H-[1,3]oxazolo[5,4-c]pyridin-2-one;hydrochloride

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